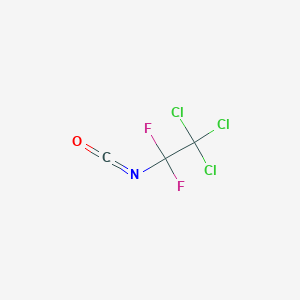
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane: is a chemical compound with the molecular formula C3HCl3F2NO It is characterized by the presence of three chlorine atoms, two fluorine atoms, and an isocyanate group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane typically involves the reaction of 1,1,1-Trichloro-2,2-difluoroethane with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), at a temperature range of 50-70°C. The reaction proceeds as follows:
C3HCl3F2+COCl2→C3HCl3F2NCO+HCl
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other halogens or functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Addition Reactions: Reagents such as primary amines (RNH2) or alcohols (ROH) are used under mild conditions, typically at room temperature.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives of the original compound.
Addition Reactions: Products include ureas and carbamates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing isocyanate groups.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.
1,1,2-Trichloro-1,2,2-trifluoroethane: Contains similar halogenation but different fluorine and chlorine arrangement.
1,1,1-Trichloro-2,2-difluoroethane: Similar halogenation but lacks the isocyanate group.
Uniqueness
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and applications compared to its halogenated counterparts. This makes it valuable in specialized chemical syntheses and industrial applications.
Properties
CAS No. |
58373-49-2 |
|---|---|
Molecular Formula |
C3Cl3F2NO |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
1,1,1-trichloro-2,2-difluoro-2-isocyanatoethane |
InChI |
InChI=1S/C3Cl3F2NO/c4-2(5,6)3(7,8)9-1-10 |
InChI Key |
HVKOJECGEGSEOA-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(C(Cl)(Cl)Cl)(F)F)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















